molecular formula C19H18N2O2 B5851913 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide

Cat. No. B5851913
M. Wt: 306.4 g/mol
InChI Key: FTYCDDHBJHZBNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinyl methyl benzamide compounds involves multiple steps, including oxidative cleavage and the use of specific reagents like MCPBA for oxidation. For instance, the synthesis of the N4-oxide of hydroxybenzo[f]quinoxalin-6(5H)-one, a related compound, showcases the use of beta-lapachone-quinoxaline and MCPBA oxidation, highlighting the complexity and precision required in synthesizing such molecules (Simone et al., 2006).

Molecular Structure Analysis

Molecular structure determinations often employ techniques such as X-ray crystallography. For related compounds, the crystal structure reveals a central ring in a twisted-boat conformation, with molecular packing achieved through hydrogen bonding, indicating the intricate interactions that stabilize the molecule's structure (Simone et al., 2006).

Chemical Reactions and Properties

The compound's reactivity is highlighted in studies where related quinolinyl methyl benzamides are used as intermediates in the synthesis of potential HIV-1 integrase inhibitors, demonstrating the compound's utility in developing therapeutic agents (Sekgota et al., 2017). Such research underscores the compound's versatile reactivity and potential for bioactive molecule development.

Physical Properties Analysis

The physical properties of related compounds, such as hydroxybenzamides, have been thoroughly investigated. These studies involve comprehensive characterizations using spectroscopic methods (NMR, IR, GC-MS) and elemental analysis, providing a foundational understanding of the compound's behavior and stability (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

Chemical properties, such as the compound's ability to participate in C–H bond functionalization reactions, are crucial for its application in synthetic chemistry. The presence of an N,O-bidentate directing group in related compounds facilitates metal-catalyzed reactions, highlighting the compound's chemical versatility and potential for creating complex molecular architectures (Al Mamari & Al Lawati, 2019).

Future Directions

Quinoline derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new derivatives and investigating their biological activities .

properties

IUPAC Name

N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-17-15(10-13)11-16(18(22)20-17)12-21(2)19(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYCDDHBJHZBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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